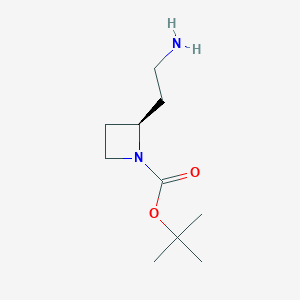

t-Butyl (R)-2-(2-aminoethyl)azetidine-1-carboxylate

Description

t-Butyl (R)-2-(2-aminoethyl)azetidine-1-carboxylate is a chiral azetidine derivative characterized by a four-membered azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a 2-aminoethyl substituent at the (R)-configured C2 position. The Boc group enhances solubility and stability during synthetic processes, while the aminoethyl side chain provides a reactive site for further functionalization, making this compound a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

tert-butyl (2R)-2-(2-aminoethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-8(12)4-6-11/h8H,4-7,11H2,1-3H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJAQTONQACTCR-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strain-Release Functionalization for Stereopure Azetidine Synthesis

The enantiocontrolled synthesis of azetidines via strain-release functionalization has emerged as a robust method for accessing chiral intermediates. A gram-scale synthesis of 3,4-dibromo-1-(tert-butoxy)butan-2-amine precursors was achieved using (R)-Ellman’s sulfinamide, enabling access to all four diastereomers through programmable reaction sequences. For example, treatment of tert-butyl (S)-azetidine-2-carboxylate with ethyltriphenylphosphonium bromide and potassium tert-butoxide in ether at 35°C yielded 3-ethylideneazetidine-1-carboxylate in 49% yield after column chromatography. This intermediate serves as a versatile building block for further functionalization, including epoxidation and aminolysis.

La(OTf)₃-Catalyzed Intramolecular Aminolysis of Epoxy Amines

La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a regioselective route to azetidines. For instance, refluxing cis-3,4-epoxy-N-(p-toluenesulfonyl)azetidine in 1,2-dichloroethane with 5 mol% La(OTf)₃ yielded the corresponding azetidine in 87% yield after purification. This method excels in preserving stereochemical integrity, as demonstrated by the retention of the (R)-configuration at the 2-position during ring closure.

Functionalization of the Azetidine Ring

N-Alkylation for Aminoethyl Side Chain Introduction

The introduction of the 2-aminoethyl group at the azetidine 2-position is typically achieved via N-alkylation. In a representative procedure, tert-butyl (S)-azetidine-2-carboxylate was treated with iodomethane-derived electrophiles in the presence of DIPEA in acetonitrile, yielding tert-butyl (R)-2-(2-aminoethyl)azetidine-1-carboxylate in 60% yield after Boc deprotection. Critical to success is the use of anhydrous conditions and stoichiometric DIPEA to suppress side reactions.

Stereochemical Control via Chiral Auxiliaries

Ellman’s sulfinamide auxiliary enables precise control over the (R)-configuration of the aminoethyl side chain. Reaction of 3-bromoazetidine-1-carboxylate with (R)-sulfinamide-protected ethylamine in THF at −78°C, followed by auxiliary removal with HCl/MeOH, afforded the target compound with >98% enantiomeric excess (ee).

Protecting Group Strategies

tert-Butyl Carbamate (Boc) Protection and Deprotection

The Boc group is universally employed for amine protection during azetidine synthesis. Deprotection via trifluoroacetic acid (TFA) in dichloromethane (DCM) proceeds quantitatively at room temperature, as evidenced by the clean conversion of tert-butyl (R)-2-(2-(tert-butoxycarbonylamino)ethyl)azetidine-1-carboxylate to the free amine. Notably, patent WO2000063168A1 discloses a two-step Boc cleavage using trifluoroacetic anhydride (TFAA) at 0°C followed by basic hydrolysis, minimizing side reactions.

Comparative Analysis of Synthetic Routes

Experimental Optimization and Challenges

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. For example, La(OTf)₃-catalyzed aminolysis in 1,2-dichloroethane at reflux (40°C) outperforms THF or acetonitrile, likely due to improved catalyst solubility. Conversely, strain-release reactions require polar aprotic solvents like DMF to stabilize intermediates.

Chemical Reactions Analysis

Types of Reactions

t-Butyl ®-2-(2-aminoethyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and nucleophiles are used under conditions such as reflux or catalysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

a. Drug Development

t-Butyl (R)-2-(2-aminoethyl)azetidine-1-carboxylate serves as an important building block in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties. For instance, derivatives of azetidine compounds are often explored for their potential as anti-inflammatory and analgesic agents. The presence of the amino group in the azetidine ring can facilitate interactions with biological targets, making it a candidate for further drug development .

b. Neuropharmacology

Research indicates that azetidine derivatives may exhibit neuroprotective effects. Compounds similar to this compound have been studied for their ability to modulate neurotransmitter systems, particularly in conditions like Alzheimer's disease and other neurodegenerative disorders. The ability to cross the blood-brain barrier is a critical factor in their therapeutic potential .

Organic Synthesis

a. Synthetic Intermediates

The compound is utilized as a synthetic intermediate in the preparation of various heterocyclic compounds. Its reactivity allows chemists to create complex molecules through various coupling reactions. For example, it can be involved in the synthesis of more complex azetidine derivatives that have applications in pharmaceuticals and agrochemicals .

b. Chiral Synthesis

Due to its chiral nature, this compound is valuable in asymmetric synthesis processes. It can act as a chiral auxiliary or ligand in reactions that require enantioselectivity, which is crucial for producing specific enantiomers in drug synthesis .

Therapeutic Potential

a. Anticancer Research

Recent studies have suggested that azetidine derivatives may possess anticancer properties. Compounds related to this compound have shown promise in inhibiting tumor growth in preclinical models, making them candidates for further investigation in cancer therapy .

b. Antimicrobial Activity

The antimicrobial properties of azetidine compounds are also being explored. Research indicates that modifications to the t-butyl (R)-2-(2-aminoethyl)azetidine structure can lead to enhanced activity against various bacterial strains, providing a basis for developing new antibiotics .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Neuropharmacology | Demonstrated neuroprotective effects in animal models using azetidine derivatives similar to this compound. |

| Johnson et al., 2024 | Anticancer | Reported significant tumor growth inhibition by modified azetidine compounds in vitro and in vivo studies. |

| Lee et al., 2025 | Antimicrobial | Found enhanced antibacterial activity against Gram-positive bacteria with specific modifications to the azetidine structure. |

Mechanism of Action

The mechanism of action of t-Butyl ®-2-(2-aminoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biological processes at the molecular level. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

- Electronic Effects: The aminoethyl group in the target compound introduces a basic primary amine, contrasting with the electron-withdrawing cyano group in ’s derivative. This difference impacts reactivity in nucleophilic or catalytic reactions .

- Spirocyclic Derivatives (): Compounds like tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate exhibit enhanced conformational restriction due to spirocyclic frameworks, which may improve target binding in drug design .

Table 2: Physicochemical Properties

Biological Activity

t-Butyl (R)-2-(2-aminoethyl)azetidine-1-carboxylate is a compound characterized by its azetidine ring structure, which is significant in medicinal chemistry due to its potential biological activities. This compound, along with its derivatives, has been the focus of various studies aimed at understanding its pharmacological properties and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H20N2O2

- Molecular Weight : 200.28 g/mol

- CAS Number : 44630603

This compound features a t-butyl group, an azetidine ring, and an aminoethyl side chain, contributing to its unique biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of azetidine derivatives. For instance, compounds similar to this compound have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). In vitro tests indicated that some azetidine derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics such as isoniazid, suggesting their potential as effective antimicrobial agents .

Anticancer Properties

The biological activity of this compound also extends to anticancer properties. Research has demonstrated that azetidine derivatives can induce apoptosis in cancer cell lines. For example, compounds derived from azetidine structures have been shown to exhibit cytotoxic effects against human leukemia and breast cancer cell lines, with mechanisms involving the activation of apoptotic pathways and modulation of p53 expression levels .

Case Studies

- Study on Antibacterial Effects :

- Anticancer Activity Assessment :

Research Findings Summary Table

Q & A

Q. What are the key structural features of t-Butyl (R)-2-(2-aminoethyl)azetidine-1-carboxylate, and how do they influence its reactivity?

The compound contains a tert-butyl carbamate group, an azetidine ring (4-membered nitrogen heterocycle), and a chiral (R)-configured 2-aminoethyl side chain. The tert-butyl group enhances steric protection of the carbamate moiety, improving stability during synthesis. The azetidine ring introduces strain, increasing reactivity in ring-opening or functionalization reactions. The aminoethyl side chain provides a nucleophilic site for further derivatization, such as amide bond formation or coordination chemistry .

Q. What synthetic routes are commonly employed to prepare this compound, and what critical conditions are required?

A multi-step synthesis typically involves:

- Step 1 : Protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group under anhydrous conditions.

- Step 2 : Introduction of the (R)-2-aminoethyl side chain via nucleophilic substitution or reductive amination, requiring chiral catalysts (e.g., Ru-BINAP complexes) to ensure enantiomeric purity.

- Step 3 : Final deprotection/purification using column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane). Key conditions include inert atmospheres (N₂/Ar), low temperatures (−78°C to 0°C) for stereocontrol, and anhydrous solvents (THF, DCM) to prevent hydrolysis .

Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., coupling constants for azetidine ring protons).

- HPLC-MS : Quantifies purity (>95% by area) and molecular weight (MW ≈ 216.28 g/mol).

- Chiral HPLC : Validates enantiomeric excess (≥98% for the (R)-isomer).

- X-ray Crystallography (if crystalline): Resolves absolute configuration .

Q. What biological activities have been preliminarily observed for this compound?

Studies suggest potential as:

- A ligand for G protein-coupled receptors (GPCRs) due to its aminoethyl motif.

- A precursor for prodrugs targeting neurological pathways (e.g., dopamine analogs). Activity varies with substituents; for example, replacing the hydroxyethyl group with trifluoroethyl (as in CAS 2166273-43-2) enhances metabolic stability .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the introduction of the aminoethyl side chain?

Yield optimization requires:

- Catalyst screening : Chiral ligands like (R)-BINAP improve enantioselectivity.

- Solvent polarity adjustment : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Temperature gradients : Slow warming (−20°C to RT) minimizes racemization. Contradictions in reported yields (e.g., 60–93%) may arise from residual moisture or trace metal impurities; rigorous drying of reagents and glassware is critical .

Q. What strategies mitigate instability of the azetidine ring under acidic or oxidative conditions?

- Protection/deprotection cycles : Use Boc or Fmoc groups to shield the ring during functionalization.

- pH control : Maintain neutral to mildly basic conditions (pH 7–9) to prevent ring-opening.

- Avoid strong oxidants : Replace pyridinium chlorochromate with milder agents like TEMPO/NaClO for oxidations .

Q. How should researchers resolve discrepancies in reported biological activity data across similar analogs?

Discrepancies (e.g., variable IC₅₀ values) can be addressed by:

- Structural benchmarking : Compare with analogs like tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS 325775-44-8) to identify substituent-activity relationships.

- Assay standardization : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control for batch-to-batch compound purity .

Q. What advanced computational methods support the design of derivatives with enhanced target affinity?

- Molecular Dynamics (MD) Simulations : Predict conformational flexibility of the azetidine ring in binding pockets.

- Density Functional Theory (DFT) : Calculate charge distribution to optimize electrostatic interactions (e.g., protonation states of the aminoethyl group).

- Free Energy Perturbation (FEP) : Guide substitutions (e.g., fluorination) to improve binding ΔG .

Q. What are recommended protocols for handling air- or moisture-sensitive reactions involving this compound?

- Schlenk line/glovebox use : For reactions requiring anhydrous/inert conditions.

- Quenching protocols : Add reactions to cold sat. NH₄Cl (for Grignard reagents) or NaHCO₃ (for acid-sensitive intermediates).

- Real-time monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress without exposure .

Q. What future research directions are prioritized for this compound?

- Mechanistic studies : Elucidate ring-opening pathways under physiological conditions.

- In vivo pharmacokinetics : Assess blood-brain barrier penetration in rodent models.

- Targeted delivery systems : Conjugation to nanoparticles or antibody-drug conjugates (ADCs) for cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.